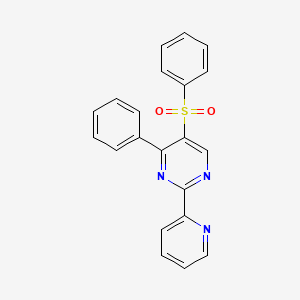

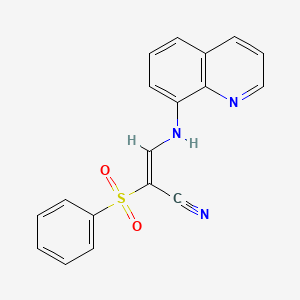

Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone" is a complex organic molecule that appears to be related to various sulfone and pyrimidine derivatives. These types of compounds have been extensively studied due to their potential applications in pharmaceuticals, materials science, and supramolecular chemistry.

Synthesis Analysis

The synthesis of related sulfone compounds often involves reactions with pyridine derivatives. For instance, the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine was achieved by reacting sodium phenylsulfinate with pentachloropyridine under optimized conditions . Similarly, novel pyrimidine derivatives containing a sulfonyl moiety have been prepared using sulfonyl phenyl hydrazone as a starting material, indicating the versatility of sulfone chemistry in creating pyrimidine structures .

Molecular Structure Analysis

The molecular structure of sulfone and pyrimidine derivatives can be quite complex. For example, the crystal structures of five 4-aminophenyl 4-X-phenyl sulfones showed a significant degree of charge redistribution, with electronic charge transfer occurring mainly from the amino to the sulfonyl group . This indicates that the molecular structure of sulfone derivatives can be influenced by substituents, which can modulate the properties of the entire molecule.

Chemical Reactions Analysis

Sulfone compounds can undergo various nucleophilic substitution reactions. The study of reactions with mono- and bidentate N and O nucleophiles with 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine revealed that substitution generally occurs at the 4-position of the pyridine ring . Additionally, the reactivity of 2-, 4-, and 5-pyrimidinyl sulphones and sulphoxides has been explored, showing that these compounds can undergo a variety of nucleophilic displacement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone and pyrimidine derivatives can be characterized using various spectroscopic techniques. For instance, quantum mechanical calculations and IR vibrational spectra have been used to investigate the electronic structure and vibrational assignments of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide . Similarly, vibrational spectral analysis using FT-IR and FT-Raman spectroscopy has been carried out for related compounds . These studies provide insights into the physicochemical parameters and electronic structure of these molecules.

科学的研究の応用

Antimicrobial Activity

Research on derivatives of pyrimidine, including phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone, has shown promising antimicrobial properties. These compounds, through various synthetic strategies, have been explored for their potential in combating microbial infections. For example, novel pyrimidine and pyrazolopyrimidine derivatives containing sulfonyl moieties have been synthesized, demonstrating antimicrobial activity against a range of bacteria and fungi. These findings suggest the potential of these compounds in developing new antimicrobial agents (Ammar et al., 2004); (Alsaedi et al., 2019).

Catalytic Processes and Organic Synthesis

The compound has been utilized in catalytic processes to achieve selective sulfonation of aromatic compounds, a crucial step in synthesizing various organic materials and intermediates. For instance, (arene)ruthenium(II) complexes have catalyzed the meta sulfonation of 2-phenylpyridines, showing the significance of pyridyl groups in facilitating these transformations. This process opens up new avenues for the regioselective modification of aromatic compounds, valuable in pharmaceutical and material science research (Saidi et al., 2011).

Proton Exchange Membranes

Sulfonated polyimides (SPIs) containing pyridine groups, where phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone could potentially serve as a precursor or structural motif, have been developed as materials for proton exchange membranes (PEMs). These membranes exhibit high thermal stability, mechanical properties, and proton conductivity, making them suitable for applications in fuel cells and other electrochemical devices. The introduction of pyridine and sulfone groups into polyimides enhances their solubility, thermal stability, and electrochemical performance, highlighting the potential of incorporating such functional groups into polymer matrices (Lei et al., 2011).

Synthesis of Heterocyclic Compounds

The versatility of phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone in synthesizing various heterocyclic compounds has been demonstrated through the preparation of pyrroles, pyrrolidines, and other cyclic structures. These synthetic strategies involve intramolecular cyclization reactions, highlighting the compound's utility as a building block for complex heterocyclic systems. Such compounds have applications in medicinal chemistry, materials science, and as intermediates in organic synthesis (Benetti et al., 2002).

将来の方向性

特性

IUPAC Name |

5-(benzenesulfonyl)-4-phenyl-2-pyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S/c25-27(26,17-11-5-2-6-12-17)19-15-23-21(18-13-7-8-14-22-18)24-20(19)16-9-3-1-4-10-16/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWONROPOPETPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

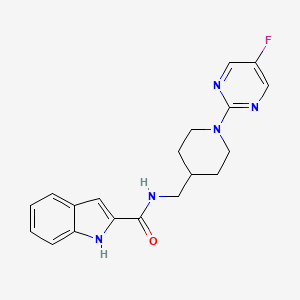

![N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide](/img/structure/B2514369.png)

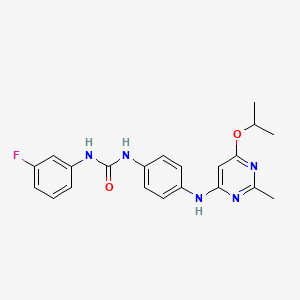

![(5-Methyl-1-phenylpyrazol-4-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2514370.png)

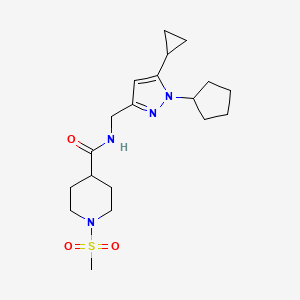

![6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2514375.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2514376.png)

![N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2514379.png)

![N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2514387.png)